molecular formula C20H17NO2S B14567917 1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide CAS No. 61613-25-0

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide

Cat. No.: B14567917
CAS No.: 61613-25-0
M. Wt: 335.4 g/mol
InChI Key: RSPSSVLHVPSLSQ-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide is an organic compound belonging to the class of isothiazolinones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by a benzisothiazole ring system with methyl and diphenyl substituents, and it possesses a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . The compound’s structure allows it to interact with biological membranes and proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide stands out due to its specific substituents (methyl and diphenyl groups) and the presence of the 1,1-dioxide functional group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61613-25-0

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

5-methyl-2,3-diphenyl-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H17NO2S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(24(19,22)23)17-10-6-3-7-11-17/h2-14,20H,1H3

InChI Key

RSPSSVLHVPSLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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